molecular formula C11H16ClNOS B7500055 N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide

货号 B7500055
分子量: 245.77 g/mol
InChI 键: FVFMXWJEFXADIE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer. It is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

作用机制

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide works by blocking the activity of BTK, which is a key signaling molecule in the development and progression of cancer. BTK is involved in the growth and survival of cancer cells, and its inhibition can lead to the death of cancer cells. N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide specifically targets BTK and has been shown to inhibit its activity in preclinical models of cancer.
Biochemical and Physiological Effects:
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the activity of other cancer treatments. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of cancer treatments.

实验室实验的优点和局限性

One advantage of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is its specificity for BTK, which allows for targeted inhibition of cancer cells. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of cancer treatments. However, one limitation of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

未来方向

There are several future directions for the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide as a cancer treatment. One direction is the development of combination therapies that include N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide and other cancer treatments, such as chemotherapy and radiation therapy. Another direction is the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide for the treatment of specific types of cancer, such as lymphoma and leukemia. In addition, there is potential for the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases.

合成方法

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The process begins with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N,2,2-trimethylpropan-1-amine to form the amide intermediate. The amide intermediate is then treated with a reagent to form the final product, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide.

科学研究应用

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells by blocking the activity of BTK, which is a key signaling molecule in the development and progression of cancer. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

属性

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFMXWJEFXADIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。